WAY 316606 hydrochloride

説明

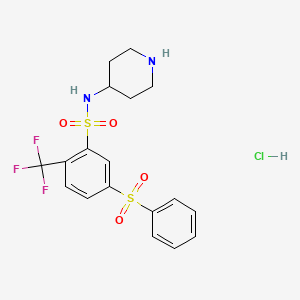

Structure

3D Structure of Parent

特性

IUPAC Name |

5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O4S2.ClH/c19-18(20,21)16-7-6-15(28(24,25)14-4-2-1-3-5-14)12-17(16)29(26,27)23-13-8-10-22-11-9-13;/h1-7,12-13,22-23H,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOYHLUHXQJNGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClF3N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WAY-316606 Hydrochloride: A Technical Guide to its Mechanism of Action as a sFRP-1 Antagonist

Executive Summary: WAY-316606 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), a key antagonist of the canonical Wnt/β-catenin signaling pathway.[1][2][3] Originally investigated for the treatment of osteoporosis due to the Wnt pathway's role in bone formation, its potential for stimulating hair growth has garnered significant scientific interest.[4][5][6] By binding to sFRP-1, WAY-316606 prevents it from sequestering Wnt ligands, thereby liberating them to activate the Frizzled/LRP receptor complex.[6][7] This action leads to the stabilization and nuclear translocation of β-catenin, stimulating gene transcription responsible for cell proliferation and differentiation in tissues such as hair follicles.[8][9] Ex vivo studies on human hair follicles have demonstrated that WAY-316606 significantly enhances hair shaft elongation, increases the expression of essential hair keratins, and prolongs the anagen (growth) phase of the hair cycle.[10] This document provides a detailed overview of its mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of sFRP-1 and Wnt/β-Catenin Pathway Activation

The primary mechanism of WAY-316606 involves the targeted inhibition of Secreted Frizzled-Related Protein 1 (sFRP-1).[11] sFRP-1 is a naturally occurring extracellular protein that acts as a negative regulator of the Wnt signaling pathway.[12] It achieves this by directly binding to Wnt ligands through its cysteine-rich domain (CRD), preventing them from interacting with their cell-surface receptors, the Frizzled (Fzd) family proteins and their co-receptors, LRP5/6.[6][12]

By antagonizing sFRP-1, WAY-316606 effectively removes this "molecular brake" on Wnt signaling.[4] This allows endogenous Wnt ligands to bind to the Fzd/LRP receptor complex, initiating a signaling cascade that inhibits the "destruction complex" (composed of Axin, APC, GSK-3β, and CK1).[13][14] Consequently, β-catenin is no longer phosphorylated and targeted for proteasomal degradation.[13] Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes critical for processes like hair follicle development and maintenance.[8][14]

This targeted approach is considered a "ligand-limited" strategy, as it only enhances the signaling of Wnt ligands that are already present, which may offer a more controlled therapeutic effect and potentially circumvent risks associated with chronic, systemic Wnt over-activation.[15]

Quantitative Data

The efficacy of WAY-316606 has been quantified through various biochemical and cell-based assays. The data highlights its potency as an sFRP-1 inhibitor and its functional impact on cellular pathways and tissue-level responses.

Table 1: Biochemical and Cellular Potency of WAY-316606

| Parameter | Value | Assay Type | Target/Cell Line | Reference(s) |

| IC₅₀ | 0.5 µM | Fluorescence Polarization (FP) Binding Assay | Human sFRP-1 | [1][2][16] |

| Kd | 0.08 µM | Binding Assay | Human sFRP-1 | [1][2][3] |

| Kd | 1 µM | Binding Assay | Human sFRP-2 | [1][2] |

| EC₅₀ | 0.65 µM | Wnt-Luciferase Reporter Assay | U2-OS Cells | [1][2][3] |

| EC₅₀ | ~1 nM | Neonatal Murine Calvarial Assay | Organ Culture | [1][12] |

This table demonstrates that WAY-316606 is a potent and selective inhibitor of sFRP-1, with over 10-fold weaker binding to the related protein sFRP-2.[1][2] Its functional activity is confirmed in cellular reporter assays and in an organ culture model for bone formation.

Table 2: Ex Vivo Efficacy in Human Hair Follicle Culture

| Parameter | Treatment | Result | Time Point | Reference(s) |

| Hair Shaft Elongation | WAY-316606 | Significant increase vs. control | 2 days | [10] |

| Hair Growth | WAY-316606 | ~2 mm growth | 6 days | [5] |

| K85 Protein Expression | WAY-316606 | Significant up-regulation vs. control | 48 hours | [10] |

| Anagen Phase Maintenance | WAY-316606 | Significantly higher % of follicles in anagen VI | 6 days | [10][17] |

These results from ex vivo studies using human scalp hair follicles show that WAY-316606 rapidly promotes hair shaft growth and the expression of hair-specific keratins, while also inhibiting the spontaneous transition into the catagen (regression) phase.[8][10]

Key Experimental Protocols

The following sections detail the methodologies used in the pivotal experiments that elucidated the mechanism and efficacy of WAY-316606.

Fluorescence Polarization (FP) Binding Assay

This assay was used to determine the binding affinity (IC₅₀) of WAY-316606 for sFRP-1.

-

Objective: To quantify the ability of WAY-316606 to displace a fluorescent probe from purified sFRP-1 protein.

-

Methodology:

-

Purified recombinant human sFRP-1 protein is incubated with a fluorescently labeled probe compound that binds to the protein.

-

In this bound state, the probe's rotation is slowed, resulting in a high fluorescence polarization signal.

-

WAY-316606 is added in increasing concentrations to competitively displace the fluorescent probe.

-

As the probe is displaced, it tumbles more freely in solution, leading to a decrease in the fluorescence polarization signal.

-

The concentration of WAY-316606 that causes a 50% reduction in the signal is determined as the IC₅₀ value.[1]

-

Wnt Signaling Luciferase Reporter Assay

This cell-based assay was employed to measure the functional activation of the Wnt/β-catenin pathway.

-

Objective: To quantify the increase in Wnt pathway-mediated gene transcription in the presence of WAY-316606.

-

Methodology:

-

Human U2-OS osteosarcoma cells are transfected with a reporter plasmid containing a luciferase gene under the control of a TCF/LEF responsive promoter.

-

The cells are then treated with varying concentrations of WAY-316606.

-

If WAY-316606 activates the Wnt pathway, β-catenin translocates to the nucleus and, with TCF/LEF, drives the transcription of the luciferase gene.

-

After an incubation period (e.g., 16-18 hours), the cells are lysed, and a luciferase substrate is added.

-

The resulting luminescence, which is proportional to the level of Wnt signaling, is measured. The EC₅₀ is the concentration of WAY-316606 that produces 50% of the maximal response.[3][18]

-

Ex Vivo Human Hair Follicle Organ Culture

This protocol provides a clinically relevant model to study the direct effects of WAY-316606 on human hair growth.

-

Objective: To assess the impact of WAY-316606 on hair shaft elongation, keratin expression, and hair cycle progression.

-

Methodology:

-

Source: Anagen VI scalp hair follicles are isolated from human scalp skin obtained from patients undergoing hair transplant surgery.[4][5]

-

Culture: Follicles are cultured individually in 24-well plates containing serum-free Williams E medium supplemented with L-glutamine, hydrocortisone, and antibiotics.

-

Treatment: Follicles are treated with WAY-316606 (e.g., at a working concentration of 2 µM, prepared from a 10 mM DMSO stock) or a vehicle control (e.g., 0.02% DMSO).[10]

-

Analysis:

-

Hair Shaft Elongation: Follicles are photographed daily, and the length of the hair shaft is measured using imaging software.

-

Immunohistomorphometry: After a set duration (e.g., 48 hours for protein analysis, 6 days for cycle analysis), follicles are frozen in OCT compound. Cryosections are then stained with specific antibodies (e.g., against Keratin 85) to quantify protein expression or with markers like Ki-67 (proliferation) and TUNEL (apoptosis) to determine the hair cycle stage.[8][10]

-

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. WAY 316606 | CAS:915759-45-4 | sFRP-1 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. apexbt.com [apexbt.com]

- 4. Experimental Osteoporosis Drug Could Treat Human Hair Loss | Sci.News [sci.news]

- 5. WAY-316606 - Drug Stimulates Hair Growth Works 3X Faster [hairauthority.com]

- 6. WAY-316606 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. WAY-316606 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. cancer-research-network.com [cancer-research-network.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Osteoporosis drug found to stimulate hair follicle growth - Juta MedicalBrief [medicalbrief.co.za]

- 16. sFRP-1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 17. hairguard.com [hairguard.com]

- 18. selleckchem.com [selleckchem.com]

WAY-316606: A Technical Guide to the sFRP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-316606 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), a key antagonist of the Wnt signaling pathway.[1] Originally investigated as a potential anabolic agent for the treatment of osteoporosis, WAY-316606 has garnered significant attention for its potent hair growth-promoting properties.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of WAY-316606, with a focus on quantitative data and detailed experimental methodologies.

Discovery and Development

The discovery of WAY-316606 as a hair growth stimulant was serendipitous, stemming from research into the side effects of the immunosuppressant drug Cyclosporine A (CsA).[4] It was observed that CsA induced hair growth, and subsequent gene expression analysis of human hair follicles treated with CsA revealed a significant reduction in the expression of SFRP1, a known inhibitor of the Wnt signaling pathway.[2][4] This finding pointed towards SFRP1 as a promising therapeutic target for hair loss.

Researchers then sought a specific antagonist of SFRP1 and identified WAY-316606, a compound originally developed by Wyeth for osteoporosis treatment.[4][5] Ex vivo studies on human scalp hair follicles demonstrated that WAY-316606 effectively mimicked and even surpassed the hair growth-promoting effects of CsA, but without its associated immunosuppressive side effects.[2][4] While its development for osteoporosis has been less publicized, its potential in this area remains, given that global SFRP1 knockout mice exhibit significantly increased bone mass.[6]

Mechanism of Action: sFRP-1 Inhibition and Wnt Pathway Activation

The canonical Wnt signaling pathway is crucial for a multitude of developmental and regenerative processes, including hair follicle cycling and bone formation.[7][8] In its resting state, the Wnt pathway is inactivated by a "destruction complex" that phosphorylates and degrades β-catenin, a key signaling molecule.

Secreted Frizzled-Related Protein 1 (sFRP-1) is a natural antagonist of this pathway.[9] It functions by binding directly to Wnt ligands, preventing them from interacting with their Frizzled (FZD) receptors and LRP5/6 co-receptors on the cell surface.[10][11] This inhibition of Wnt-receptor binding maintains the activity of the destruction complex, leading to low intracellular levels of β-catenin.

WAY-316606 acts as a direct inhibitor of sFRP-1.[1] By binding to sFRP-1, WAY-316606 prevents the interaction between sFRP-1 and Wnt ligands.[3] This frees Wnt proteins to bind to their receptors, leading to the disassembly of the destruction complex. As a result, β-catenin is no longer targeted for degradation and can accumulate in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, promoting processes like cell proliferation and differentiation in hair follicles and bone.[8]

Quantitative Data

The following tables summarize the key quantitative data for WAY-316606 from various in vitro and ex vivo studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Target | Assay | Value | Reference(s) |

| IC50 | sFRP-1 | Fluorescence Polarization (FP) Binding Assay | 0.5 µM | [1] |

| EC50 | Wnt Signaling Activation | Wnt-Luciferase Reporter Assay (U2OS cells) | 0.65 µM | [1] |

| Kd | sFRP-1 | Spectroscopy | 0.08 µM | [1] |

| Kd | sFRP-2 | Spectroscopy | 1 µM | [1] |

Table 2: Ex Vivo Efficacy

| Assay | Species | Effect | Value | Reference(s) |

| Neonatal Murine Calvarial Assay | Mouse | Increased total bone area (up to 60%) | EC50 ≈ 1 nM | [1] |

| Human Hair Follicle Elongation | Human | Significant increase in hair shaft production | As early as 2 days | [12] |

Table 3: Pharmacokinetics and Metabolic Stability

| Parameter | Species | Value | Reference(s) |

| Plasma Clearance | Rat (female Sprague-Dawley) | High (77 mL/min/kg) | [1] |

| Metabolic Stability (t1/2) | Rat and Human Liver Microsomes | > 60 min | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of WAY-316606. While specific, detailed protocols from the original discovery papers are not fully available in the public domain, the following descriptions are based on standard laboratory procedures for these assays.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of WAY-316606 to sFRP-1.

-

Principle: FP measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in depolarized light. Upon binding to a larger molecule like sFRP-1, its rotation slows, and the emitted light is more polarized. A test compound that competes with the tracer for binding to sFRP-1 will cause a decrease in polarization.

-

General Protocol:

-

A fluorescently labeled peptide or small molecule that binds to sFRP-1 is used as the tracer.

-

A constant concentration of purified human sFRP-1 protein and the fluorescent tracer are added to the wells of a microplate.

-

Serial dilutions of WAY-316606 are added to the wells.

-

The plate is incubated to allow the binding to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader equipped with polarizing filters.

-

The IC50 value is calculated from the resulting dose-response curve, representing the concentration of WAY-316606 that displaces 50% of the tracer from sFRP-1.

-

Wnt/β-catenin Luciferase Reporter Assay

This cell-based assay is used to quantify the activation of the Wnt signaling pathway by WAY-316606.

-

Principle: Cells (e.g., human osteosarcoma U2OS cells) are transfected with a reporter plasmid containing the firefly luciferase gene under the control of TCF/LEF responsive elements.[13] When the Wnt pathway is activated and β-catenin translocates to the nucleus, it binds to TCF/LEF, driving the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of Wnt signaling. A second reporter plasmid expressing Renilla luciferase under a constitutive promoter is often co-transfected to normalize for transfection efficiency.[14]

-

General Protocol:

-

U2OS cells are seeded in a multi-well plate.

-

The cells are co-transfected with the TCF/LEF-luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After an incubation period to allow for plasmid expression, the cells are treated with serial dilutions of WAY-316606.

-

The cells are further incubated (e.g., 16-18 hours) to allow for Wnt pathway activation and luciferase expression.[6]

-

The cells are lysed, and luciferase and Renilla substrates are added.

-

Luminescence is measured using a luminometer.

-

The firefly luciferase signal is normalized to the Renilla luciferase signal, and the EC50 value is determined from the dose-response curve.

-

Neonatal Murine Calvarial Organ Culture Assay

This ex vivo assay assesses the effect of WAY-316606 on bone formation.

-

Principle: Calvaria (skullcaps) from neonatal mice are dissected and cultured in vitro.[1] This organ culture system maintains the three-dimensional architecture and cellular diversity of bone, providing a physiologically relevant model to study bone biology. The effect of test compounds on new bone formation can be quantified by histomorphometry.[1]

-

General Protocol:

-

Calvaria are dissected from neonatal mouse pups (e.g., 4 days old).

-

The calvaria are placed in culture medium.

-

The medium is replaced with fresh medium containing various concentrations of WAY-316606 or a vehicle control.

-

The calvaria are cultured for a period of time (e.g., 7 days), with media changes as required.

-

Following culture, the calvaria are fixed, embedded, sectioned, and stained (e.g., with Gomori's trichrome or von Kossa/McNeal stains) to visualize bone and mineralized tissue.

-

New bone formation is quantified using histomorphometry software to measure parameters such as new bone area and osteoblast number. The EC50 for bone formation is then calculated.

-

In Vitro Metabolic Stability Assay

This assay determines the susceptibility of WAY-316606 to metabolism by liver enzymes.

-

Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[3] The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.

-

General Protocol:

-

WAY-316606 (at a set concentration, e.g., 1 µM) is incubated with pooled human or rat liver microsomes in a phosphate buffer (pH 7.4) at 37°C.[15]

-

The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[3]

-

The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

The samples are centrifuged, and the supernatant containing the remaining WAY-316606 is analyzed by LC-MS/MS.

-

The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

-

Conclusion

WAY-316606 is a potent and specific inhibitor of sFRP-1 that activates the canonical Wnt signaling pathway. Its discovery has opened up a promising new therapeutic avenue for the treatment of hair loss disorders. The compound's initial development for osteoporosis also highlights its potential in bone formation. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic applications of WAY-316606 and other modulators of the Wnt signaling pathway. Further clinical trials are necessary to establish the safety and efficacy of WAY-316606 in human patients.[16]

References

- 1. Assessing new bone formation in neonatal calvarial organ cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Testing Bone Formation Induction by Calvarial Injection Assay in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. apexbt.com [apexbt.com]

- 5. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles | PLOS Biology [journals.plos.org]

- 6. Isolation and Culture of Neonatal Mouse Calvarial Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. May 2018 | PLOS Biology [journals.plos.org]

- 11. The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aberrant activation of Wnt/β-catenin signaling drives proliferation of bone sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. mercell.com [mercell.com]

- 16. belgraviacentre.com [belgraviacentre.com]

Activating the Wnt Signaling Pathway with WAY-316606: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and regeneration. Its dysregulation is implicated in a variety of diseases, including cancer, osteoporosis, and hair loss. WAY-316606 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), an endogenous antagonist of the canonical Wnt signaling pathway.[1][2][3][4][5][6][7] By binding to sFRP-1, WAY-316606 prevents its interaction with Wnt ligands, thereby allowing for the activation of the Wnt/β-catenin signaling cascade. This guide provides an in-depth technical overview of the activation of the Wnt signaling pathway by WAY-316606, including quantitative data, detailed experimental protocols, and visualizations of the key processes.

Data Presentation

Quantitative Data for WAY-316606 Activity

| Parameter | Value | Cell Line/System | Description |

| Binding Affinity (Kd) | |||

| sFRP-1 | 0.08 µM | Purified human sFRP-1 protein | Dissociation constant for the binding of WAY-316606 to sFRP-1.[1][2][3][4][5] |

| sFRP-2 | 1 µM | Purified human sFRP-2 protein | Dissociation constant for the binding of WAY-316606 to sFRP-2, showing over 10-fold weaker affinity compared to sFRP-1.[2][3][4][5] |

| In Vitro Efficacy (EC50/IC50) | |||

| Wnt Signaling Activation (EC50) | 0.65 µM | U2-OS osteosarcoma cells | Effective concentration of WAY-316606 to achieve 50% of the maximal activation of a TCF/LEF luciferase reporter.[1][2][3][4][5] |

| sFRP-1 Inhibition (IC50) | 0.5 µM | Fluorescence polarization binding assay | Concentration of WAY-316606 required to inhibit 50% of the binding of a fluorescent probe to sFRP-1.[2][3][4][5] |

| Ex Vivo Efficacy | |||

| Bone Formation (EC50) | ~1 nM | Neonatal murine calvarial assay | Effective concentration of WAY-316606 to achieve 50% of the maximal increase in total bone area.[2][3][5] |

| Hair Shaft Elongation | Statistically significant increase with WAY-316606 treatment | Ex vivo human hair follicles | Treatment with WAY-316606 resulted in a significant increase in hair shaft elongation compared to control.[8][9][10] |

| K85 Protein Expression | Statistically significant increase with WAY-316606 treatment | Ex vivo human hair follicles | WAY-316606 treatment for 48 hours led to a significant upregulation of the hair shaft keratin K85.[8][9] |

Signaling Pathways and Mechanisms

Canonical Wnt Signaling Pathway

The canonical Wnt signaling pathway plays a crucial role in cell fate determination, proliferation, and differentiation. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.

Upon binding of a Wnt ligand to its co-receptors Frizzled and LRP5/6, the destruction complex is recruited to the plasma membrane and inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for the T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) family of transcription factors, leading to the expression of Wnt target genes.

Mechanism of Wnt Pathway Activation by WAY-316606

sFRP-1 is a secreted antagonist that directly binds to Wnt ligands, preventing them from interacting with the Frizzled receptors. WAY-316606 is a small molecule that specifically binds to sFRP-1, thereby inhibiting its ability to sequester Wnt ligands. This leads to an increased availability of Wnt ligands to bind to their receptors, resulting in the activation of the canonical Wnt/β-catenin signaling pathway.

Experimental Protocols

TCF/LEF Luciferase Reporter Assay

This assay is a standard method to quantify the activity of the canonical Wnt/β-catenin signaling pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF Firefly Luciferase reporter vector (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro])

-

Renilla Luciferase control vector (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

WAY-316606

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TCF/LEF Firefly Luciferase reporter vector and the Renilla Luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Replace the medium with fresh medium containing various concentrations of WAY-316606 or vehicle control (e.g., DMSO). Include a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) and a negative control.

-

Incubation: Incubate the cells for an additional 16-24 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement: Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the fold change in Wnt signaling activity relative to the vehicle control.

Quantitative Real-Time PCR (qPCR) for Wnt Target Genes

This protocol is for quantifying the mRNA expression levels of Wnt target genes, such as Axin2 and LEF1, in response to WAY-316606 treatment.

Materials:

-

Cells or tissues treated with WAY-316606

-

RNA isolation kit (e.g., RNeasy Mini Kit)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for target genes (Axin2, LEF1) and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Cell Treatment and RNA Isolation: Treat cells with WAY-316606 for a specified time (e.g., 24 hours). Isolate total RNA using a commercial kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis if necessary.

-

cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target and reference genes, and cDNA template.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the reference gene.

Western Blotting for β-catenin

This protocol is for detecting the levels of β-catenin protein in cell lysates following treatment with WAY-316606.

Materials:

-

Cell lysates from WAY-316606-treated cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (anti-β-catenin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Lysate Preparation: Lyse cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for β-catenin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply a chemiluminescent substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Ex Vivo Human Hair Follicle Organ Culture and Analysis

This model allows for the study of the effects of WAY-316606 on human hair growth in a system that closely mimics the in vivo environment.[1][2][3]

Materials:

-

Human scalp skin biopsies

-

William's E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics

-

WAY-316606

-

24-well plates

-

Stereomicroscope

-

Digital camera with imaging software

Procedure:

-

Hair Follicle Isolation: Obtain human scalp skin from cosmetic surgery. Under a stereomicroscope, microdissect individual anagen VI hair follicles from the subcutaneous fat.

-

Organ Culture: Place individual hair follicles in a 24-well plate containing supplemented William's E medium.

-

Treatment: Add WAY-316606 at the desired concentration or vehicle control to the culture medium.

-

Hair Shaft Elongation Measurement: Measure the length of the hair shaft daily using a digital camera attached to the stereomicroscope and image analysis software.

-

Histological and Immunofluorescence Analysis: After the culture period, harvest the hair follicles, embed them in OCT compound, and prepare cryosections for histological staining (e.g., Hematoxylin and Eosin) or immunofluorescence staining.

Immunofluorescence Staining for K85 in Hair Follicle Sections

This protocol is for visualizing the expression of the hair keratin K85 in hair follicle sections.

Materials:

-

Cryosections of hair follicles

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., PBS with 5% BSA and 0.1% Triton X-100)

-

Primary antibody (anti-K85)

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fixation and Permeabilization: Fix the cryosections with 4% paraformaldehyde and permeabilize with a detergent-containing buffer (e.g., 0.25% Triton X-100 in PBS).

-

Blocking: Block non-specific binding sites with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against K85 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Counterstain the nuclei with DAPI.

-

Mounting and Imaging: Mount the sections with mounting medium and visualize the fluorescence using a fluorescence microscope.

MTT Cell Proliferation Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cells of interest (e.g., dermal papilla cells, keratinocytes)

-

96-well tissue culture plates

-

WAY-316606

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of WAY-316606 for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the vehicle control.

References

- 1. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ex vivo organ culture of human hair follicles: a model epithelial-neuroectodermal-mesenchymal interaction system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human hair follicle organ culture: theory, application and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nuclear AXIN2 represses MYC gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture | Springer Nature Experiments [experiments.springernature.com]

- 6. Ex Vivo Organ Culture of Human Hair Follicles: A Model Epithelial–Neuroectodermal–Mesenchymal Interaction System | Springer Nature Experiments [experiments.springernature.com]

- 7. elifesciences.org [elifesciences.org]

- 8. researchgate.net [researchgate.net]

- 9. Coordinated action of Axin1 and Axin2 suppresses β-catenin to regulate muscle stem cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of WAY-316606 Hydrochloride in Osteoblast Differentiation: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of WAY-316606 hydrochloride, a potent small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1). It details the compound's mechanism of action in modulating the canonical Wnt/β-catenin signaling pathway, a critical regulator of bone formation. This document summarizes key quantitative data on its efficacy and presents detailed experimental protocols for assessing its impact on osteoblast differentiation. The intended audience includes researchers, scientists, and drug development professionals investigating novel anabolic agents for metabolic bone diseases such as osteoporosis.

Introduction

The canonical Wnt signaling pathway is fundamental to embryonic development and adult tissue homeostasis, playing an especially crucial role in skeletal health by promoting the differentiation of mesenchymal stem cells into mature, bone-forming osteoblasts.[1][2] Aberrations in this pathway are linked to various bone disorders, making its components attractive targets for therapeutic intervention.[3]

One of the key endogenous antagonists of this pathway is Secreted Frizzled-Related Protein 1 (sFRP-1), which acts by sequestering Wnt ligands, preventing them from binding to their Frizzled (Fzd) and LRP5/6 co-receptors.[2][4] Elevated levels of sFRP-1 are associated with decreased bone mass. Consequently, inhibiting sFRP-1 has emerged as a promising strategy to enhance bone formation.[5][6]

WAY-316606 is a small molecule inhibitor developed to specifically bind to and antagonize sFRP-1.[5][7] By preventing the inhibitory action of sFRP-1, WAY-316606 effectively activates canonical Wnt signaling, leading to increased osteoblast activity and bone formation.[7][8] This guide explores the molecular interactions, cellular effects, and experimental evaluation of WAY-316606 in the context of osteoblast differentiation.

Mechanism of Action: Wnt/β-catenin Pathway Modulation

WAY-316606 promotes osteogenesis by negating the inhibitory effect of sFRP-1 on the canonical Wnt/β-catenin pathway.

-

Wnt Pathway "Off-State": In the absence of a Wnt ligand, a cytoplasmic "destruction complex" (comprising Axin, APC, and GSK-3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This prevents β-catenin from accumulating and translocating to the nucleus.

-

sFRP-1 Inhibition: sFRP-1, an extracellular antagonist, binds directly to Wnt ligands, preventing them from interacting with the Fzd/LRP5/6 receptor complex and thus maintaining the "Off-State".

-

Wnt Pathway "On-State" (Action of WAY-316606): WAY-316606 binds directly to sFRP-1, inhibiting its ability to sequester Wnt ligands.[5][7] This allows Wnt proteins to bind to the Fzd/LRP5/6 complex. This engagement leads to the recruitment of Dishevelled (Dvl) and the disassembly of the destruction complex. As a result, β-catenin is no longer phosphorylated, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation into the nucleus.

-

Gene Transcription: In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes crucial for osteoblast differentiation, such as Runx2 and Sp7 (Osterix).[9][10]

Quantitative Pharmacodynamic Data

The efficacy of WAY-316606 has been quantified in various binding and cell-based functional assays. These studies confirm its high affinity and selective inhibition of sFRP-1, leading to potent activation of the Wnt pathway.

| Parameter | Value | Assay Type | Target | Cell Line / System | Reference |

| Binding Affinity (KD) | 0.08 µM | Tryptophan Fluorescence Quenching | Human sFRP-1 | In vitro | [5][6] |

| Binding Affinity (KD) | 1 µM | Not Specified | sFRP-2 | In vitro | [8] |

| Functional Potency (EC50) | 0.65 µM | TCF-Luciferase Reporter Assay | Wnt Signaling Activation | U2-OS Osteosarcoma Cells | [5][7][8] |

| Functional Potency (EC50) | 1 nM (0.001 µM) | Bone Formation Assay | Osteoblast Activity | Neonatal Murine Calvarial Organ Culture | [8] |

| Inhibitory Potency (IC50) | 0.5 µM | Fluorescence Polarization | sFRP-1 Inhibition | In vitro | [8] |

Effects on Osteoblast Differentiation Markers

Treatment with WAY-316606 enhances the expression and activity of key markers associated with the progressive stages of osteoblast differentiation.

| Marker | Effect | Method of Analysis | Concentration | System | Reference |

| Bone Formation | Dose-dependent increase | Murine Calvarial Organ Culture | As low as 0.1 nM | Ex vivo | [5][6] |

| Osteoclastogenesis | Attenuated | TRAP Staining / Gene Expression | Not Specified | In vitro / OVX Mouse Model | [11] |

| OC-specific genes | Suppressed | Gene Expression Analysis | Not Specified | In vitro | [11] |

-

Alkaline Phosphatase (ALP): As an early marker of osteoblast commitment, ALP activity is crucial for hydrolyzing phosphate-containing substrates to provide inorganic phosphate for matrix mineralization.[12][13] Studies show that WAY-316606 treatment can increase ALP activity, indicating a promotion of early osteogenic differentiation.

-

Mineralization: The deposition of a calcium phosphate mineral matrix, characteristic of mature osteoblasts, is a hallmark of late-stage differentiation.[14] WAY-316606 has been shown to increase the total area of mineralized bone in ex vivo cultures.[5][6]

-

Gene Expression: WAY-316606 treatment leads to the upregulation of key osteogenic transcription factors and bone matrix protein genes, including Runx2, Sp7 (Osterix), Alpl (Alkaline Phosphatase), Col1a1 (Collagen Type I), and Bglap (Osteocalcin).[9][15]

Experimental Protocols and Workflow

To assess the role of WAY-316606 in osteoblast differentiation, a series of standardized in vitro assays are typically employed.

Cell Culture and Osteogenic Induction

-

Cell Seeding: Plate osteoprogenitor cells (e.g., human Mesenchymal Stem Cells (hMSCs) or murine MC3T3-E1 pre-osteoblasts) in appropriate multi-well plates at a density that allows for long-term culture (e.g., 5,000-10,000 cells/cm²).

-

Growth Phase: Culture cells in standard growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) until they reach 80-90% confluency.

-

Induction: Replace the growth medium with an osteogenic differentiation medium (ODM). A standard ODM consists of the base growth medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.[16]

-

Treatment: Add WAY-316606 hydrochloride (dissolved in a suitable solvent like DMSO) to the ODM at various concentrations. Include a vehicle-only control group.

-

Maintenance: Culture the cells for up to 21 days, replacing the medium with freshly prepared ODM and treatments every 2-3 days.

Cell Viability Assay (WST-1 or MTT)

This assay is performed to ensure that the observed effects of WAY-316606 are not due to cytotoxicity.[17][18]

-

Reagents: WST-1 or MTT reagent, solubilization solution (for MTT).

-

Procedure:

-

After 24-72 hours of treatment, add 10 µL of WST-1 or MTT reagent to each 100 µL of culture medium in a 96-well plate.

-

Incubate the plate for 1-4 hours at 37°C.

-

If using WST-1, shake the plate for 1 minute and measure the absorbance at 420-480 nm.[19]

-

If using MTT, add 100 µL of solubilization solution to each well, incubate overnight to dissolve the formazan crystals, and then measure absorbance at ~570 nm.[17]

-

-

Analysis: Compare the absorbance values of treated wells to the vehicle control.

Alkaline Phosphatase (ALP) Activity Assay

ALP activity, an early marker of osteogenesis, can be assessed qualitatively by staining or quantitatively using a colorimetric assay.[13][20]

-

Qualitative Staining:

-

After 7-10 days of differentiation, wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde or a citrate-acetone-formaldehyde fixative for 15-20 minutes.[21][22]

-

Wash the fixed cells with deionized water.

-

Incubate with an ALP staining solution (e.g., containing BCIP/NBT) at 37°C for 5-30 minutes in the dark, until a blue/purple precipitate forms.

-

Stop the reaction by washing with water and visualize using a light microscope.

-

-

Quantitative Assay:

-

Lyse the cells in a buffer containing a detergent (e.g., 0.1% Triton X-100).[21]

-

Add the cell lysate to a solution containing p-nitrophenyl phosphate (pNPP).

-

Incubate at 37°C. ALP in the lysate will convert pNPP to p-nitrophenol, which is yellow.

-

Stop the reaction with NaOH and measure the absorbance at 405 nm.[21]

-

Normalize the ALP activity to the total protein content of the lysate (determined by a BCA or Bradford assay).

-

Mineralization Assay (Alizarin Red S Staining)

Alizarin Red S (ARS) staining is the gold standard for detecting and quantifying calcium deposition, a marker of late-stage osteoblast differentiation and matrix maturation.[14][23]

-

Reagents: 4% Paraformaldehyde, 2% Alizarin Red S solution (pH 4.1-4.3).

-

Staining Procedure:

-

After 14-21 days of differentiation, wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[23]

-

Rinse thoroughly with deionized water.

-

Add the 2% ARS solution to cover the cell monolayer and incubate for 20-45 minutes at room temperature.[16][23]

-

Aspirate the ARS solution and wash 3-5 times with deionized water to remove unbound dye.

-

Visualize the orange-red calcium nodules under a bright-field microscope.

-

-

Quantification:

-

After staining and final washing, add 10% acetic acid or 10% cetylpyridinium chloride to each well to destain and solubilize the calcium-bound dye.[23][24]

-

Incubate with shaking for 15-30 minutes.

-

Transfer the supernatant to a new plate or tube.

-

Measure the absorbance of the extracted dye at 405-550 nm.[23]

-

Gene Expression Analysis (RT-qPCR)

Quantitative real-time PCR is used to measure changes in the mRNA levels of key osteogenic genes.[25][26]

-

Procedure:

-

RNA Isolation: At selected time points (e.g., day 7 and 14), lyse cells and extract total RNA using a commercial kit (e.g., Trizol or column-based kits).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for target genes (Runx2, Sp7, Alpl, Col1a1, Bglap), and a reference/housekeeping gene (Actb, B2m, Gapdh).[9][26] Use a fluorescent dye like SYBR Green for detection.

-

-

Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the expression of the reference gene and comparing treated samples to the vehicle control.[9]

Conclusion

WAY-316606 hydrochloride is a well-characterized and selective inhibitor of sFRP-1. By antagonizing this key negative regulator of Wnt signaling, WAY-316606 robustly promotes the differentiation of osteoprogenitor cells into mature osteoblasts. Its efficacy is demonstrated by increased activity of early osteogenic markers like ALP, upregulation of critical transcription factors such as Runx2, and enhanced late-stage matrix mineralization.[5][6][11] The dual action of promoting bone formation while simultaneously attenuating osteoclastogenesis highlights its potential as a powerful therapeutic agent for treating bone loss disorders like osteoporosis.[11] The detailed protocols provided herein offer a standardized framework for researchers to further investigate the osteogenic properties of WAY-316606 and similar Wnt-pathway modulators.

References

- 1. Wnt/β-catenin signaling pathway: proteins' roles in osteoporosis and cancer diseases and the regulatory effects of natural compounds on osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wnt signaling: Essential roles in osteoblast differentiation, bone metabolism and therapeutic implications for bone and skeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Nanoparticle-mediated selective Sfrp-1 silencing enhances bone density in osteoporotic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small molecule inhibitor of the Wnt antagonist secreted frizzled-related protein-1 stimulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. apexbt.com [apexbt.com]

- 9. The Role of Osteoblasts in Phenotypic Variability of Dominant Osteogenesis Imperfecta: Evidence from Patients and Murine Models [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A quick whole-mount staining protocol for bone deposition and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance [mdpi.com]

- 16. ixcellsbiotech.com [ixcellsbiotech.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. merckmillipore.com [merckmillipore.com]

- 20. researchgate.net [researchgate.net]

- 21. Protocol of Co-Culture of Human Osteoblasts and Osteoclasts to Test Biomaterials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cosmobiousa.com [cosmobiousa.com]

- 23. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 24. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Internal control genes for quantitative RT-PCR expression analysis in mouse osteoblasts, osteoclasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

WAY-316606 Hydrochloride: A Technical Guide to Hair Follicle Stem Cell Activation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action, quantitative effects, and experimental basis of WAY-316606 hydrochloride in activating hair follicle stem cells. WAY-316606, originally developed for osteoporosis, has emerged as a promising agent for hair loss disorders due to its targeted interaction with the Wnt/β-catenin signaling pathway.

Core Mechanism of Action: Inhibition of SFRP1 and Activation of Wnt/β-catenin Signaling

WAY-316606 functions as a specific antagonist of Secreted Frizzled-Related Protein 1 (SFRP1).[1][2] SFRP1 is a naturally occurring inhibitor of the Wnt signaling pathway, a critical cascade for hair follicle development, growth, and regeneration.[1][3] By binding to SFRP1, WAY-316606 prevents it from inhibiting Wnt signaling.[1] This disinhibition leads to a more active Wnt signaling environment, which in turn stimulates dermal papilla cells and keratinocytes within the hair follicle.[1]

The activation of the Wnt/β-catenin pathway is crucial for promoting the anagen (growth) phase of the hair cycle and preventing the miniaturization of hair follicles, a characteristic of androgenetic alopecia.[1][3] The therapeutic strategy of inhibiting an inhibitor like SFRP1 is considered "ligand-limited," which may offer a safer long-term approach by only amplifying existing Wnt signals, potentially circumventing oncological risks associated with chronic Wnt over-activation.[4]

// Signaling Pathway Wnt -> Frizzled [label="Binds"]; Frizzled -> Dsh [label="Activates"]; Dsh -> DestructionComplex [label="Inhibits", arrowhead=tee]; DestructionComplex -> beta_catenin [label="Phosphorylates for Degradation", arrowhead=tee, style=dashed]; beta_catenin -> beta_catenin_nucleus [label="Translocates to Nucleus"]; beta_catenin_nucleus -> TCF_LEF [label="Binds"]; TCF_LEF -> Gene_Transcription [label="Initiates"];

// Inhibition by SFRP1 SFRP1 -> Wnt [label="Inhibits", arrowhead=tee, color="#EA4335"];

// Action of WAY-316606 WAY316606 -> SFRP1 [label="Inhibits", arrowhead=tee, color="#34A853"];

// Layout adjustments {rank=same; Wnt; SFRP1; WAY316606} {rank=same; Frizzled; LRP} Wnt -> LRP [style=invis]; } caption: "WAY-316606 inhibits SFRP1, activating the Wnt/β-catenin pathway."

Quantitative Data from Ex Vivo Human Hair Follicle Studies

The primary research demonstrating the efficacy of WAY-316606 on human hair follicles was conducted ex vivo on organ-cultured human scalp hair follicles. The key findings from these studies are summarized below.

| Parameter | Control | WAY-316606 Treated | Duration of Treatment | Significance |

| Hair Shaft Elongation | Baseline | Significant Increase | 2 to 6 days | p < 0.05 |

| Keratin 85 (K85) Protein Expression | Baseline | Significant Upregulation | 48 hours | p < 0.05 |

| Anagen VI Stage Maintenance | Lower Percentage | Higher Percentage | 6 days | Statistically Significant |

| Nuclear β-catenin in Dermal Papilla | Baseline | Significant Increase | 48 hours | p < 0.05 |

| Nuclear β-catenin in Pre-cortex | Baseline | Significant Increase | 48 hours | p < 0.05 |

Data synthesized from Hawkshaw et al., 2018 as cited in multiple sources.[4][5]

Experimental Protocols

The following is a detailed methodology for the key ex vivo human hair follicle organ culture experiments.

1. Hair Follicle Isolation and Culture:

-

Source: Human scalp skin samples were obtained with informed consent from patients undergoing hair transplantation surgery.[6][7][8]

-

Microdissection: Anagen VI hair follicles were isolated from the subcutaneous fat layer under a dissecting microscope.

-

Culture Medium: Isolated hair follicles were cultured in Williams E medium, supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

-

Culture Conditions: Hair follicles were maintained in individual wells of a 24-well plate at 37°C in a humidified atmosphere of 5% CO2.

2. WAY-316606 Treatment:

-

WAY-316606 hydrochloride was dissolved in a vehicle control (e.g., DMSO) and then diluted in the culture medium to the desired final concentration.

-

The culture medium containing either WAY-316606 or the vehicle control was replaced every 48 hours for the duration of the experiment (typically up to 6 days).

3. Measurement of Hair Shaft Elongation:

-

Digital images of individual hair follicles were captured daily or every other day using a microscope equipped with a camera.

-

The length of the hair shaft extending from the base of the hair bulb was measured using image analysis software.

-

The cumulative increase in hair shaft length from day 0 was calculated.[4]

4. Quantitative Immunohistochemistry for Protein Expression:

-

Sample Preparation: At the end of the treatment period, hair follicles were embedded in an optimal cutting temperature (OCT) compound and snap-frozen in liquid nitrogen.

-

Cryosectioning: 7 µm sections of the frozen hair follicles were cut using a cryostat.

-

Immunostaining:

-

Sections were fixed, permeabilized, and blocked with a suitable blocking serum.

-

Primary antibodies against specific proteins (e.g., K85, β-catenin) were applied and incubated overnight at 4°C.

-

Fluorescently labeled secondary antibodies were then applied.

-

Nuclei were counterstained with DAPI.

-

-

Image Acquisition and Analysis: Images were captured using a fluorescence microscope, and the intensity of the fluorescent signal in specific regions of the hair follicle (e.g., dermal papilla, pre-cortex) was quantified using image analysis software.[4]

5. Hair Cycle Staging:

-

The hair cycle stage of each hair follicle was assessed macroscopically and histologically at the end of the culture period.

-

Macroscopic assessment was based on the morphology of the hair bulb.

-

For histological analysis, hair follicles were fixed, processed, and stained (e.g., with Hematoxylin and Eosin) to examine the cellular characteristics of the hair bulb and determine the precise hair cycle stage (e.g., anagen, catagen).[4]

// Nodes Start [label="Start: Human Scalp Samples\n(Hair Transplant Patients)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolation [label="Isolation of Anagen VI\nHair Follicles", fillcolor="#FBBC05", fontcolor="#202124"]; Culture [label="Ex Vivo Organ Culture\n(Williams E Medium)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment Groups", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Control [label="Vehicle Control", fillcolor="#F1F3F4", fontcolor="#202124"]; WAY316606 [label="WAY-316606", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubation [label="Incubation (up to 6 days)\nMedium Change every 48h", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Analysis", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Elongation [label="Hair Shaft Elongation\n(Daily Imaging & Measurement)", fillcolor="#F1F3F4", fontcolor="#202124"]; IHC [label="Immunohistochemistry\n(K85, β-catenin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Staging [label="Hair Cycle Staging\n(Histology)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Quantitative Results", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Isolation; Isolation -> Culture; Culture -> Treatment; Treatment -> Control; Treatment -> WAY316606; Control -> Incubation; WAY316606 -> Incubation; Incubation -> Analysis; Analysis -> Elongation; Analysis -> IHC; Analysis -> Staging; Elongation -> End; IHC -> End; Staging -> End; } caption: "Experimental workflow for ex vivo human hair follicle culture."

Conclusion and Future Directions

WAY-316606 hydrochloride represents a targeted approach to hair loss treatment by modulating the Wnt/β-catenin pathway through SFRP1 inhibition. Ex vivo studies have provided strong evidence for its efficacy in promoting human hair growth and prolonging the anagen phase.[4] While these preclinical findings are promising, further clinical trials are necessary to establish the safety and efficacy of topically applied WAY-316606 in human subjects for the treatment of hair loss disorders such as androgenetic alopecia.[8][9] The development of a topical formulation, such as a gel or shampoo, is anticipated as a potential delivery method.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. hairguard.com [hairguard.com]

- 4. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Osteoporosis drug found to stimulate hair follicle growth - Juta MedicalBrief [medicalbrief.co.za]

- 7. sciencedaily.com [sciencedaily.com]

- 8. Can an SFRP1 Inhibitor Shampoo be a Real Hair Loss Cure? [hairgrowthsos.com]

- 9. belgraviacentre.com [belgraviacentre.com]

WAY-316606 Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-316606 hydrochloride is a potent and selective small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), an endogenous antagonist of the Wnt signaling pathway. By binding to sFRP-1, WAY-316606 prevents its interaction with Wnt ligands, leading to the activation of the canonical Wnt/β-catenin signaling cascade. This activity has demonstrated significant therapeutic potential in preclinical models for conditions associated with dysregulated Wnt signaling, notably osteoporosis and androgenetic alopecia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of WAY-316606 hydrochloride, including detailed experimental methodologies and a summary of key quantitative data.

Chemical Structure and Physicochemical Properties

WAY-316606 is a synthetic organic compound with the chemical name 5-(phenylsulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide. The hydrochloride salt form enhances its solubility for research and potential therapeutic applications.

Chemical Structure:

-

IUPAC Name: 5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide hydrochloride[1]

-

CAS Number: 1781835-02-6 (hydrochloride); 915759-45-4 (free base)[2][3][4]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of WAY-316606 and its hydrochloride salt.

| Property | Value | Reference |

| Form | Solid | [2] |

| Purity | ≥98% (HPLC) | [5][6] |

| Solubility | Insoluble in water; ≥44.8 mg/mL in DMSO (with sonication); ≥6.26 mg/mL in Ethanol (with gentle warming and sonication) | [3] |

| Storage | Store at -20°C | [2][4] |

Mechanism of Action: Inhibition of sFRP-1 and Activation of Wnt/β-catenin Signaling

WAY-316606 functions as a competitive inhibitor of sFRP-1.[7] sFRP-1 is a secreted glycoprotein that acts as a negative regulator of the Wnt signaling pathway by directly binding to Wnt ligands, thereby preventing their interaction with the Frizzled (FZD) receptors and the Low-density lipoprotein receptor-related protein 5/6 (LRP5/6) co-receptors on the cell surface.[8]

By binding to sFRP-1, WAY-316606 allosterically inhibits the Wnt-sFRP-1 interaction, freeing Wnt ligands to engage with the FZD-LRP5/6 receptor complex.[7][9] This initiates the canonical Wnt/β-catenin signaling cascade. In the absence of Wnt signaling, β-catenin is phosphorylated by a destruction complex (comprising Axin, APC, GSK-3β, and CK1α) and subsequently targeted for proteasomal degradation. Wnt binding to its receptors leads to the recruitment of Dishevelled (DVL), which in turn inhibits the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes involved in cell proliferation, differentiation, and survival.[]

Signaling Pathway Diagram:

References

- 1. WAY-316606 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Assessing new bone formation in neonatal calvarial organ cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. unmc.edu [unmc.edu]

- 8. Wnt Signaling and sFRPs: R&D Systems [rndsystems.com]

- 9. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of WAY-316606 Hydrochloride with sFRP-1 and sFRP-2

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide details the binding characteristics of WAY-316606, a selective inhibitor of Secreted Frizzled-Related Protein-1 (sFRP-1), and its interaction with both sFRP-1 and sFRP-2. WAY-316606 has been identified as a compound that stimulates the canonical Wnt signaling pathway by preventing the inhibitory action of sFRP-1.[1][2] This pathway is crucial for various biological processes, including bone formation and hair growth.[2][3]

Data Presentation: Binding Affinity and Potency

WAY-316606 demonstrates a selective and potent interaction with sFRP-1. Its binding affinity is significantly higher for sFRP-1 compared to sFRP-2, showcasing its selectivity. The quantitative metrics for these interactions have been determined primarily through fluorescence polarization binding assays and cell-based functional assays.[4][5]

The key binding and functional parameters are summarized in the table below.

| Target Protein | Parameter | Value (µM) | Description |

| sFRP-1 | Kd | 0.08 | Dissociation constant, indicating high binding affinity.[1][2][3][4][5] |

| IC50 | 0.5 | Half maximal inhibitory concentration in a competitive binding assay.[3][4][5] | |

| EC50 | 0.65 | Half maximal effective concentration for activating Wnt signaling in a cell-based luciferase reporter assay.[1][2][3][4] | |

| sFRP-2 | Kd | 1.0 | Dissociation constant, indicating over 10-fold weaker binding affinity compared to sFRP-1.[3][4][5] |

-

Kd (Dissociation Constant): A measure of binding affinity. A lower Kd value signifies a stronger binding interaction between the ligand (WAY-316606) and the protein (sFRP).

-

IC50 (Half Maximal Inhibitory Concentration): Indicates the concentration of WAY-316606 required to displace 50% of a fluorescent probe from sFRP-1 in a competitive binding assay.[3][4][5]

-

EC50 (Half Maximal Effective Concentration): Represents the concentration of WAY-316606 that provokes a response halfway between the baseline and maximum in a functional cell-based assay, in this case, the activation of Wnt signaling.[1][2][3][4]

Signaling Pathway: WAY-316606 Mechanism of Action

The canonical Wnt signaling pathway is essential for cell proliferation and differentiation.[] sFRP-1 is a key negative regulator of this pathway. It functions by directly binding to Wnt ligands, thereby preventing them from interacting with their Frizzled (Fzd) and LRP5/6 co-receptors on the cell surface.[][7] This inhibition leads to the degradation of β-catenin and keeps the pathway inactive.

WAY-316606 acts as an antagonist to sFRP-1.[3] By binding to sFRP-1, WAY-316606 prevents sFRP-1 from sequestering Wnt ligands.[8] This allows Wnt proteins to bind to the Fzd/LRP receptor complex, initiating the downstream signaling cascade that leads to the stabilization and nuclear translocation of β-catenin, and ultimately, the activation of Wnt target genes.[]

Experimental Protocols: Binding Affinity Determination

The binding affinity and inhibitory concentration of WAY-316606 were determined using a Fluorescence Polarization (FP) competitive binding assay .[3][4][5] This technique is a robust, homogeneous method ideal for high-throughput screening and quantifying molecular interactions in solution.

Principle of Fluorescence Polarization

FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule.

-

Free Fluorescent Molecule (Tracer): When a small fluorescent molecule is excited with plane-polarized light, it rotates rapidly in solution before emitting light. This rapid tumbling results in the emission of depolarized light, which has a low polarization value.

-

Bound Fluorescent Molecule: When the fluorescent tracer binds to a much larger protein (like sFRP-1), its rotational motion is significantly slowed. When excited with polarized light, the resulting emitted light remains largely polarized, yielding a high polarization value.

Competitive Binding Assay Protocol

In this format, the binding of an unlabeled compound (WAY-316606) to the target protein is measured by its ability to displace a fluorescently labeled probe that has a known affinity for the target.

Key Components:

-

Fluorescent Probe (Tracer): A small molecule with fluorescent properties that binds to sFRP-1.

-

Test Compound: WAY-316606 hydrochloride.

Methodology Outline:

-

Establish Baseline: A solution containing a fixed concentration of purified sFRP-1 protein and the fluorescent probe is prepared. In this state, the probe is bound to sFRP-1, resulting in a high fluorescence polarization signal.

-

Titration: The test compound, WAY-316606, is serially diluted and added to the sFRP-1/probe mixture.

-

Competition: WAY-316606 competes with the fluorescent probe for binding to the active site of sFRP-1.

-

Displacement & Measurement: As the concentration of WAY-316606 increases, more of the fluorescent probe is displaced from sFRP-1. The displaced, free probe tumbles more rapidly, causing a decrease in the fluorescence polarization signal.

-

Data Analysis: The polarization values are plotted against the concentration of WAY-316606. The resulting dose-response curve is used to calculate the IC50 value—the concentration of WAY-316606 required to reduce the maximum polarization signal by 50%.

References

- 1. apexbt.com [apexbt.com]

- 2. A small molecule inhibitor of the Wnt antagonist secreted frizzled-related protein-1 stimulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WAY 316606 | CAS:915759-45-4 | sFRP-1 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Wnt Antagonist SFRP1 Functions as a Secreted Mediator of Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WAY-316606 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

In Vitro Efficacy of WAY-316606 in Modulating Canonical Wnt Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of WAY-316606, a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1). By antagonizing sFRP-1, an endogenous negative regulator of the Wnt pathway, WAY-316606 effectively activates canonical Wnt/β-catenin signaling. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

WAY-316606 is a specific inhibitor of sFRP-1, a secreted protein that antagonizes Wnt signaling by directly binding to Wnt ligands, thereby preventing their interaction with the Frizzled (FZD) and Low-Density Lipoprotein Receptor-Related Protein 5/6 (LRP5/6) co-receptors.[1] By binding to sFRP-1, WAY-316606 competitively inhibits the Wnt-sFRP-1 interaction, thus liberating Wnt ligands to engage their receptors and initiate the canonical signaling cascade.[1] This leads to the stabilization and nuclear translocation of β-catenin, which then complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[2][3]

Quantitative In Vitro Activity of WAY-316606

The following tables summarize the key quantitative parameters of WAY-316606's activity from various in vitro and ex vivo assays.

Table 1: Biochemical and Cellular Potency of WAY-316606

| Parameter | Assay Type | System | Value | Reference(s) |

| IC₅₀ | Fluorescence Polarization Binding Assay | Purified human sFRP-1 protein | 0.5 µM | [4][5][6][7] |

| Kd | Binding Affinity Assay | sFRP-1 | 0.08 µM | [5][6][8] |

| Kd | Binding Affinity Assay | sFRP-2 | 1 µM | [5][6] |

| EC₅₀ | Wnt-Luciferase Reporter Assay | U2-OS osteosarcoma cells | 0.65 µM | [4][5][6][8] |

| EC₅₀ | Neonatal Murine Calvarial Assay | Organ culture | ~1 nM | [4][5][6] |

Table 2: Ex Vivo Effects of WAY-316606 on Human Hair Follicles

| Parameter | Assay Type | System | Treatment | Result | Reference(s) |

| Hair Shaft Elongation | Organ Culture | Human hair follicles | WAY-316606 | Significant increase from day 2 | [9] |

| K85 Protein Expression | Immunofluorescence | Human hair follicles | 48-hour treatment | Increased | [9] |

| Catagen Inhibition | Macroscopic Quantification | Human hair follicles | 6-day treatment | Inhibited spontaneous regression | [9] |

| AXIN2 & LEF1 Transcription | qRT-PCR | Human hair follicles | WAY-316606 | Significantly increased |

Signaling Pathway and Experimental Workflow Visualizations

Canonical Wnt Signaling Pathway and the Role of WAY-316606

Caption: WAY-316606 inhibits sFRP-1, activating Wnt signaling.

Experimental Workflow for TOPFlash Reporter Assay

Caption: Workflow for quantifying Wnt activation with WAY-316606.

Detailed Experimental Protocols

sFRP-1/WAY-316606 Fluorescence Polarization (FP) Binding Assay

This protocol describes a competitive binding assay to determine the IC₅₀ of WAY-316606 for sFRP-1.

A. Principle: This homogenous assay measures the binding of a small fluorescently-labeled probe to a larger protein (sFRP-1). When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to sFRP-1, its tumbling slows, increasing the polarization. WAY-316606 competes with the probe for binding to sFRP-1, causing a concentration-dependent decrease in polarization.

B. Materials:

-

Purified recombinant human sFRP-1 protein

-

Fluorescently-labeled probe compound that binds sFRP-1

-

WAY-316606

-

Assay Buffer (e.g., PBS with 0.01% Tween-20)

-

384-well, non-binding, black microplates

-

Plate reader capable of fluorescence polarization measurements

C. Method:

-

Reagent Preparation:

-

Prepare a 2X solution of sFRP-1 in assay buffer at a concentration optimized for a significant polarization window.

-

Prepare a 2X solution of the fluorescent probe in assay buffer. The concentration should be below the Kd of its interaction with sFRP-1 to ensure assay sensitivity.

-

Prepare a serial dilution of WAY-316606 in DMSO, followed by a further dilution in assay buffer to create a 4X stock.

-

-

Assay Procedure:

-

Add 5 µL of the 4X WAY-316606 dilution series to the wells of the 384-well plate. Include wells with vehicle (DMSO in assay buffer) for 'no inhibition' controls and wells with buffer only for 'background' controls.

-

Add 5 µL of the 2X fluorescent probe to all wells.

-

Initiate the binding reaction by adding 10 µL of the 2X sFRP-1 solution to all wells except the background controls (add 10 µL of assay buffer to these).

-

The final volume in each well is 20 µL.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization on a compatible plate reader using appropriate excitation and emission filters for the chosen fluorophore.

-

Subtract the background polarization values.

-

Plot the polarization values against the logarithm of the WAY-316606 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

TOPFlash/FOPFlash Luciferase Reporter Assay

This protocol details the measurement of canonical Wnt signaling activation in cells treated with WAY-316606.

A. Principle: The TOPFlash plasmid contains TCF/LEF binding sites upstream of a firefly luciferase reporter gene. In the presence of active canonical Wnt signaling, nuclear β-catenin binds to TCF/LEF, driving luciferase expression. The FOPFlash plasmid, containing mutated TCF/LEF sites, serves as a negative control for non-specific transcriptional activation. A co-transfected Renilla luciferase plasmid is used for normalization.

B. Materials:

-

HEK293T or U2-OS cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

TOPFlash and FOPFlash reporter plasmids

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-